2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
Overview
Description
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is an organic compound characterized by its donor-π-acceptor configuration. This compound is known for its unique electronic properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science .
Mechanism of Action
Target of Action
It has been used in the synthesis of various heterocyclic motifs, which suggests that it may interact with a wide range of biological targets .
Mode of Action
It is known to be a valuable organic π-conjugated molecule and can act as a building block for well-defined molecular architectures . This suggests that it may interact with its targets through non-covalent interactions, leading to changes in the target’s structure or function.
Pharmacokinetics
Its solubility in methanol and water suggests that it may have reasonable bioavailability
Result of Action
It has been used in the synthesis of various heterocyclic compounds, suggesting that it may have diverse effects at the molecular and cellular levels .
Action Environment
The action of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of bases or acids . Additionally, its stability may be influenced by storage conditions, as it should be stored in a dry, cool place, away from sources of ignition or flammable materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing benzaldehyde with malononitrile in the presence of a base catalyst such as piperidine or pyridine. The reaction is usually performed in a solvent like ethanol or methanol at room temperature .
Industrial Production Methods
For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. The use of solid catalysts like hydrotalcites has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base catalyst.
Major Products
The major products formed from these reactions include various substituted malononitrile derivatives, which can be further utilized in the synthesis of heterocyclic compounds .
Scientific Research Applications
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials and sensors
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(dimethylamino)acrylamide
- 2-Cyano-3-(dimethylamino)benzylidene
- 2-Cyano-3-(dimethylamino)phenylacrylate
Uniqueness
Compared to similar compounds, 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile stands out due to its enhanced photophysical properties and higher stability. Its unique donor-π-acceptor configuration allows for efficient intramolecular charge transfer, making it highly suitable for applications in optoelectronics and sensor technology .
Properties
IUPAC Name |
2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12(2)5-4-9(13-3)8(6-10)7-11/h4-5H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUYKZLMAGACBX-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=C(C#N)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=C(C#N)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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